molecular formula C12H22ClNO2 B6181221 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylic acid hydrochloride CAS No. 2613385-32-1

1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylic acid hydrochloride

Cat. No.: B6181221
CAS No.: 2613385-32-1
M. Wt: 247.8
InChI Key:
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Description

1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C12H21NO2·HCl. It is known for its unique structure, which includes a cyclobutane ring and a cyclohexylamino group. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylic acid hydrochloride typically involves the reaction of cyclobutylcarboxylic acid with cyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions: 1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

  • 1-[(Cyclohexylamino)methyl]cyclopentane-1-carboxylic acid hydrochloride
  • 1-[(Cyclohexylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride

Comparison: 1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylic acid hydrochloride is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to its cyclopentane and cyclohexane analogs. These differences can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for specific research applications.

Properties

CAS No.

2613385-32-1

Molecular Formula

C12H22ClNO2

Molecular Weight

247.8

Purity

95

Origin of Product

United States

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